molecular formula C11H20N2O B7484846 CYCLOPENTYL(4-METHYLPIPERAZINO)METHANONE

CYCLOPENTYL(4-METHYLPIPERAZINO)METHANONE

Cat. No.: B7484846
M. Wt: 196.29 g/mol
InChI Key: DNMXYVUTMIMIMJ-UHFFFAOYSA-N
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Description

Cyclopentyl(4-methylpiperazino)methanone is an organic compound that belongs to the class of piperazine derivatives It is characterized by a cyclopentyl group attached to a methanone moiety, which is further linked to a 4-methylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(4-methylpiperazino)methanone typically involves the reaction of cyclopentanone with 4-methylpiperazine in the presence of a suitable catalyst. One common method involves the use of potassium carbonate as a base and n-butanol as a solvent. The reaction is carried out at room temperature, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-methylpiperazino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentyl(4-methylpiperazino)methanol.

    Reduction: Formation of cyclopentyl(4-methylpiperazino)methanol.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Cyclopentyl(4-methylpiperazino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl(4-methylpiperazino)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By blocking these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(4-methylpiperazinyl)methanol
  • Cyclopentyl(4-methylpiperazinyl)ethanone
  • Cyclopentyl(4-methylpiperazinyl)propanone

Uniqueness

Cyclopentyl(4-methylpiperazino)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl group with a 4-methylpiperazine ring makes it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

cyclopentyl-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-12-6-8-13(9-7-12)11(14)10-4-2-3-5-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMXYVUTMIMIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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